molecular formula C10H10Cl2N2O2 B1595891 4-(2,6-Dichloroisonicotinoyl)morpholine CAS No. 57803-44-8

4-(2,6-Dichloroisonicotinoyl)morpholine

Cat. No.: B1595891
CAS No.: 57803-44-8
M. Wt: 261.1 g/mol
InChI Key: AIIGKPCMCFGSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dichloroisonicotinoyl)morpholine is a useful research compound. Its molecular formula is C10H10Cl2N2O2 and its molecular weight is 261.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

The synthesis of 4-(2,6-Dichloroisonicotinoyl)morpholine typically involves the reaction of 2,6-dichloronicotinic acid with morpholine under specific conditions. One common method includes the use of coupling agents and catalysts to facilitate the reaction. For example, the reaction can be carried out in the presence of a dehydrating agent such as thionyl chloride, followed by the addition of morpholine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(2,6-Dichloroisonicotinoyl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-(2,6-Dichloroisonicotinoyl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichloroisonicotinoyl)morpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-(2,6-Dichloroisonicotinoyl)morpholine can be compared with other similar compounds, such as:

    4-(2,6-Dichloropyridin-4-yl)morpholine: Similar structure but different functional groups.

    4-(2,6-Dichloroisonicotinoyl)piperidine: Similar core structure but with a piperidine ring instead of a morpholine ring. The uniqueness of this compound lies in its specific combination of the morpholine ring and the 2,6-dichloroisonicotinoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,6-dichloropyridin-4-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c11-8-5-7(6-9(12)13-8)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIGKPCMCFGSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973389
Record name (2,6-Dichloropyridin-4-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57803-44-8
Record name Morpholine, 4-(2,6-dichloroisonicotinoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057803448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,6-Dichloropyridin-4-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-Dichloroisonicotinoyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2,6-Dichloroisonicotinoyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(2,6-Dichloroisonicotinoyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(2,6-Dichloroisonicotinoyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2,6-Dichloroisonicotinoyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(2,6-Dichloroisonicotinoyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.